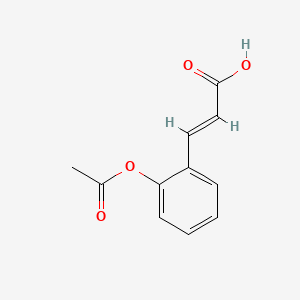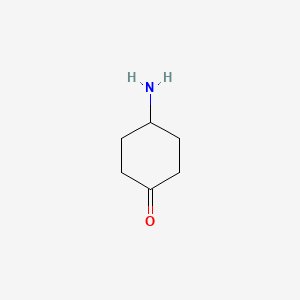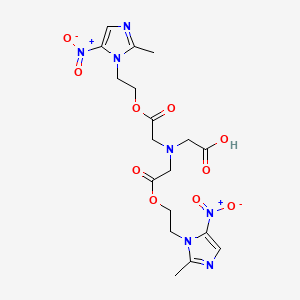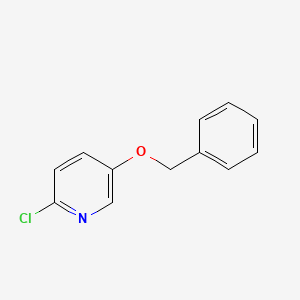
2-Acetoxycinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a white to light yellow crystalline powder with a unique aroma . This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, ethyl ether, and methylene chloride . It is commonly used in the fragrance industry as a synthetic raw material for flavors .
Vorbereitungsmethoden
2-Acetoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as bases, with N-methyl-2-pyrrolidinone (NMP) as the solvent at reflux temperatures (180-190°C) for 8-12 hours .
Analyse Chemischer Reaktionen
2-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Acetoxycinnamic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-acetoxycinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Acetoxycinnamic acid is similar to other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound with a similar structure but without the acetoxy group.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
Eigenschaften
CAS-Nummer |
55620-18-3 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
3-[2-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-11-5-3-2-4-10(11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
GHVXLKRGQMGPQD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1C=CC(=O)O |
Key on ui other cas no. |
55620-18-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)







![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

